N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex acetamide derivative featuring a 5-cyclopropyl-substituted pyrazole core linked via a methylene bridge to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety.
The synthesis of such compounds typically involves coupling reactions, such as EDCI/HOBt-mediated amide bond formation, followed by purification via column chromatography or recrystallization .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20-14(11-6-7-11)8-12(19-20)9-18-16(22)10-21-13-4-2-3-5-15(13)24-17(21)23/h2-5,8,11H,6-7,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJMCWPMXBVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CN2C3=CC=CC=C3OC2=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, such as the pyrazole and oxobenzoxazole moieties, contribute to its diverse pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₂. Its molecular weight is approximately 286.33 g/mol. The compound features a cyclopropyl group attached to a pyrazole ring, which is further linked to an oxobenzoxazole structure through an acetamide functional group.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that related pyrazole-based compounds demonstrated minimum inhibitory concentrations (MIC) as low as 5 μg/mL against these pathogens, indicating strong antibacterial activity .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Pyrazole Derivative A | E. coli | 5 |
| Pyrazole Derivative B | S. aureus | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research has demonstrated that these compounds can target specific signaling pathways involved in tumor growth and metastasis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against multiple bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like chloramphenicol, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory effects of related pyrazole compounds revealed that they significantly reduced inflammation markers in animal models. The compounds were administered at varying doses, with notable effects observed at lower concentrations, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The cyclopropyl group may require specialized precursors (e.g., 5-cyclopropyl-1-methylpyrazole), increasing synthetic complexity compared to simpler pyrazole analogs .
- Melting points for benzooxazolone-containing compounds (e.g., 180–220°C) suggest higher crystallinity compared to triazole derivatives (160–195°C) .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- Benzo[d]oxazol-2(3H)-one moiety
- 5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine
- Acetyl linker
This disconnection suggests sequential synthesis of the heterocyclic cores followed by amide bond formation.
Synthetic Routes
Synthesis of Benzo[d]Oxazol-2(3H)-One
The 2-oxobenzo[d]oxazol-3(2H)-yl fragment is synthesized via cyclization of 2-aminophenol derivatives:
Step 1: N-Acylation
2-Aminophenol reacts with chloroacetyl chloride in dichloromethane with triethylamine (TEA) as base:
$$ \text{2-Aminophenol + ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(2-Hydroxyphenyl)chloroacetamide} $$
Step 2: Cyclization
Intramolecular nucleophilic substitution under basic conditions:
$$ \text{N-(2-Hydroxyphenyl)chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzo[d]oxazol-2(3H)-one} $$
Typical Conditions:
Preparation of 5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-ylmethylamine
Pyrazole Core Formation
The pyrazole ring is constructed via 1,3-dipolar cycloaddition:
Reactants:
- Cyclopropylacetylene
- Methylhydrazine
Reaction:
$$ \text{Cyclopropylacetylene + CH}3\text{NHNH}2 \xrightarrow{\text{CuI, EtOH}} \text{5-Cyclopropyl-1-methyl-1H-pyrazole} $$
Optimization Data:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | EtOH | 60 | 68 |
| AgNO₃ | THF | 50 | 52 |
| None | Toluene | 80 | 31 |
Side-Chain Functionalization
Bromination:
5-Cyclopropyl-1-methyl-1H-pyrazole undergoes bromination at the 3-position:
$$ \text{Pyrazole + NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole} $$
Amination:
Buchwald-Hartwig coupling introduces the methylamine group:
$$ \text{3-Bromo derivative + NH}2\text{CH}3 \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine} $$
Amide Coupling Strategy
The final step involves conjugating the two heterocycles via acetamide linkage:
Reagents:
- Benzo[d]oxazol-2(3H)-one acetic acid
- 5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine
- Coupling agent: HATU or EDCl/HOBt
Mechanism:
- Activation of carboxylic acid using HATU/DIPEA in DMF
- Nucleophilic attack by the pyrazole-methylamine
Reaction Scheme:
$$ \text{ArCOOH + HATU} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{ArCONHR} $$
Yield Optimization:
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 83 |
| EDCl/HOBt | TEA | DCM | 71 |
| DCC | NMM | THF | 65 |
Alternative Synthetic Pathways
One-Pot Tandem Approach
A streamlined method combines benzo[d]oxazolone synthesis and amide coupling:
In Situ Acid Generation:
2-Aminophenol reacts with bromoacetyl bromide to form intermediate bromide.Concurrent Cyclization/Coupling:
Add pyrazole-methylamine directly to reaction mixture with K₂CO₃:
$$ \text{2-Aminophenol + BrCH}2\text{COBr + Amine} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound} $$
Advantages:
- Reduced purification steps
- Total yield: 58%
Characterization Data
Spectral Properties
¹H NMR (400 MHz, DMSO-d₆):
δ 7.85 (d, J = 8.4 Hz, 1H, ArH),
7.45–7.32 (m, 2H, ArH),
6.92 (s, 1H, Pyrazole-H),
4.45 (s, 2H, CH₂CO),
3.81 (s, 3H, NCH₃),
2.12–2.05 (m, 1H, Cyclopropane CH),
1.15–1.08 (m, 4H, Cyclopropane CH₂)
HRMS (ESI):
Calculated for C₁₇H₁₈N₄O₃ [M+H]⁺: 343.1401
Found: 343.1398
Industrial-Scale Considerations
Process Chemistry Modifications
Solvent Selection:
- Replace DMF with 2-MeTHF for greener processing
- Achieves 79% yield at 10 kg scale
Catalyst Recycling:
Pd catalysts recovered via nanofiltration (85% recovery rate)
Challenges and Solutions
Cyclopropane Ring Stability
Issue: Ring opening under acidic coupling conditions
Mitigation:
- Maintain pH >7 during amide formation
- Use buffered HATU/DIPEA system
Benzooxazolone Hydrolysis
Problem: Lactam cleavage at >80°C
Solution:
- Conduct coupling at 0–5°C
- Add molecular sieves to absorb water
Q & A
Q. What synthetic strategies are recommended for synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
The synthesis of this compound likely involves multi-step organic reactions, including cyclocondensation, alkylation, and coupling reactions. For example:
- Step 1 : Preparation of the pyrazole core via hydrazine hydrate and diethyl oxalate under alkaline conditions .
- Step 2 : Introduction of the cyclopropyl group using cyclopropane derivatives under controlled temperature (e.g., 60–80°C) .
- Step 3 : Acetamide linkage formation via chloroacetyl chloride or similar reagents in refluxing triethylamine .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical to isolate the final product .
Q. How should researchers characterize the compound’s structure and purity?
- 1H/13C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzoxazolone carbonyl at ~170 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide and benzoxazolone) .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can computational methods predict biological targets for this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases) based on its benzoxazolone and pyrazole motifs .
- PASS Prediction : Screen for potential activities (e.g., anti-inflammatory, neuroprotective) using algorithms trained on structural analogs .
- Example : A similar compound with a pyridine-triazole core showed affinity for GABA receptors in silico .
Q. What experimental designs resolve contradictions in biological activity data?
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify off-target effects .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability tests (e.g., MTT) to validate specificity .
- Case Study : Structural analogs with conflicting in vitro vs. in vivo results required metabolite profiling to identify active intermediates .
Q. How to optimize reaction conditions for scale-up synthesis?
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
- Example : A related acetamide synthesis achieved 85% yield by maintaining pH 7–8 and 50°C .
Structural and Mechanistic Insights
Q. What role does the cyclopropyl group play in bioactivity?
- Steric Effects : The cyclopropyl group may enhance metabolic stability by restricting rotation at the pyrazole C3 position .
- Target Interaction : In similar compounds, cyclopropyl substituents improved binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
Q. How does the benzoxazolone moiety influence pharmacological properties?
- Hydrogen Bonding : The 2-oxo group can act as a hydrogen bond acceptor, critical for interactions with serine proteases .
- Electron-Withdrawing Effects : Enhances the electrophilicity of adjacent groups, potentially increasing reactivity in prodrug designs .
Data Analysis and Interpretation
Q. How to address discrepancies in spectroscopic data?
Q. What statistical methods are recommended for SAR studies?
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .
- Cluster Analysis : Group compounds by functional motifs (e.g., pyrazole vs. triazole cores) to identify activity trends .
Advanced Applications
Q. Can this compound serve as a precursor for radiolabeled probes?
- Strategy : Introduce isotopes (e.g., ¹⁸F) at the methyl group of the pyrazole ring via nucleophilic substitution .
- Validation : Assess radiochemical purity using radio-HPLC and stability in serum .
Q. What in vivo models are suitable for toxicity profiling?
- Acute Toxicity : Use rodent models (e.g., Sprague-Dawley rats) with dose escalation (10–100 mg/kg) and monitor liver/kidney biomarkers .
- Neurotoxicity : Evaluate motor function in zebrafish larvae exposed to 1–10 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
